molecular formula C15H9Cl3N2OS B4703369 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

Cat. No.: B4703369
M. Wt: 371.7 g/mol
InChI Key: PQRBRMBXCDBYNP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with chlorinated aromatic compounds. One common method includes the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base to form the corresponding 1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2,4-dichlorobenzyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.

    2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-triazole: Similar structure but with an additional nitrogen atom in the ring.

    2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxazole: Similar structure but with a different arrangement of heteroatoms in the ring.

Uniqueness

2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole is unique due to its specific arrangement of heteroatoms in the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2OS/c16-10-6-5-9(13(18)7-10)8-22-15-20-19-14(21-15)11-3-1-2-4-12(11)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRBRMBXCDBYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-((2,4-dichlorobenzyl)thio)-1,3,4-oxadiazole

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